molecular formula C13H10ClN3OS B2624219 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide CAS No. 307514-08-5

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide

Cat. No. B2624219
CAS RN: 307514-08-5
M. Wt: 291.75
InChI Key: RKUMDLWOOZXJPN-UHFFFAOYSA-N
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Description

“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a benzyl group, a cyano group, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a thiazole ring could contribute to the compound’s aromaticity .

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, some benzothiazole derivatives have shown anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the functional groups it contains. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in various fields, such as medicinal chemistry, due to the presence of the thiazole ring and other functional groups .

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-4-2-1-3-9(11)7-10-8-16-13(19-10)17-12(18)5-6-15/h1-4,8H,5,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUMDLWOOZXJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330331
Record name N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide

CAS RN

307514-08-5
Record name N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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